Product packaging for (1-Bromo-3-phenylpropyl)benzene(Cat. No.:)

(1-Bromo-3-phenylpropyl)benzene

Cat. No.: B11964755
M. Wt: 275.18 g/mol
InChI Key: KXXKAPVCOQGZGB-UHFFFAOYSA-N
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Description

Significance of Aryl-substituted Propyl Bromides in Contemporary Organic Chemistry

Aryl-substituted propyl bromides, particularly those where the bromine atom is attached to a carbon atom adjacent to a benzene (B151609) ring (a benzylic position), are of considerable importance in modern organic synthesis. libretexts.org The compound at the center of this article, 1-bromo-1,3-diphenylpropane, is a secondary benzylic halide.

The significance of such structures stems from their enhanced reactivity in nucleophilic substitution reactions. The C-Br bond at a benzylic position is activated towards both Sₙ1 and Sₙ2 reaction pathways. ucalgary.cakhanacademy.org

Sₙ1 Pathway: In an Sₙ1 reaction, the departure of the bromide ion generates a secondary benzylic carbocation. This intermediate is significantly stabilized by resonance, as the positive charge can be delocalized into the adjacent π-system of the benzene ring. libretexts.orgquora.compearson.com This stabilization lowers the activation energy for carbocation formation, making the reaction proceed more readily than for typical secondary alkyl halides. stackexchange.com

Sₙ2 Pathway: In an Sₙ2 reaction, the nucleophile attacks the electrophilic benzylic carbon. The transition state of this concerted mechanism is also stabilized by the adjacent phenyl group, which can accommodate partial charges through its delocalized π-orbitals. While primary benzylic halides are excellent Sₙ2 substrates, secondary systems like 1-bromo-1,3-diphenylpropane can also react via this pathway, though they may be more sterically hindered. ucalgary.cakhanacademy.org

This heightened reactivity makes benzylic bromides powerful synthetic intermediates. masterorganicchemistry.com They serve as precursors for the formation of a wide array of other functional groups by reaction with various nucleophiles, allowing for the construction of more complex molecular architectures. khanacademy.org

Overview of (1-Bromo-3-phenylpropyl)benzene in the Current Chemical Literature

The compound specified as this compound is systematically named 1-bromo-1,3-diphenylpropane . It is a di-aryl halogenated alkane with the molecular formula C₁₅H₁₅Br. Despite its clear structural definition, a review of contemporary chemical literature reveals a notable scarcity of research focused specifically on this isomer.

Structural Distinctions and Isomeric Considerations

The identity and reactivity of a bromo-diphenylpropane are highly dependent on the specific placement of the bromine atom and the two phenyl groups along the three-carbon chain. The carbon atom bonded to the bromine in 1-bromo-1,3-diphenylpropane is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)-1-bromo-1,3-diphenylpropane and (S)-1-bromo-1,3-diphenylpropane.

Several positional isomers exist, each with distinct structural features and predicted reactivity. These distinctions are crucial for understanding their chemical behavior.

Isomer Name Molecular Structure Key Structural Features
1-Bromo-1,3-diphenylpropane C₆H₅-CH(Br)-CH₂-CH₂-C₆H₅Secondary benzylic bromide; Chiral center at C1.
2-Bromo-1,3-diphenylpropane C₆H₅-CH₂-CH(Br)-CH₂-C₆H₅Secondary, non-benzylic bromide.
1-Bromo-1,2-diphenylpropane C₆H₅-CH(Br)-CH(C₆H₅)-CH₃Secondary benzylic bromide; Two adjacent chiral centers. chegg.comjst.go.jp
1-Bromo-3,3-diphenylpropane (B185285) (C₆H₅)₂CH-CH₂-CH₂-BrPrimary, non-benzylic bromide. chemicalbook.comscbt.com
1-Bromo-1,1-diphenylpropane (C₆H₅)₂C(Br)-CH₂-CH₃Tertiary benzylic bromide.

This table presents a selection of possible isomers of bromo-diphenylpropane to illustrate structural diversity.

Scope and Limitations of Available Academic Research Data

A significant limitation in the study of 1-bromo-1,3-diphenylpropane is the lack of specific experimental data in peer-reviewed journals and chemical databases. While information is available for related isomers, such as 1-bromo-3,3-diphenylpropane chemicalbook.comscbt.com and various ketone derivatives like 1-bromo-1,3-diphenylpropan-2-one (B2484042) nih.gov, dedicated studies on 1-bromo-1,3-diphenylpropane are not prevalent.

Consequently, its specific physical properties and reaction kinetics must be inferred from the well-established principles of benzylic halide reactivity. libretexts.org While these principles provide a robust framework for predicting its behavior, the absence of empirical data—such as precise melting and boiling points, spectroscopic signatures (NMR, IR), and measured reaction yields under various conditions—marks a gap in the current chemical literature. The data that is available often pertains to related but structurally distinct isomers.

Property Value (for 1-Bromo-3,3-diphenylpropane) Source
Molecular Formula C₁₅H₁₅Br scbt.com
Molecular Weight 275.18 g/mol scbt.com

This table displays data for the isomer 1-Bromo-3,3-diphenylpropane to provide context due to the limited availability of data for 1-bromo-1,3-diphenylpropane.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15Br B11964755 (1-Bromo-3-phenylpropyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15Br

Molecular Weight

275.18 g/mol

IUPAC Name

(1-bromo-3-phenylpropyl)benzene

InChI

InChI=1S/C15H15Br/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2

InChI Key

KXXKAPVCOQGZGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)Br

Origin of Product

United States

Molecular Structure and Theoretical Characterization of 1 Bromo 3 Phenylpropyl Benzene

Predicted Molecular Properties and Energetics

Predicted Collision Cross Section (CCS) Values for Ion Adducts

Analysis of Predicted CCS for [M+H]⁺ and [M+Na]⁺ Adducts

The prediction of Collision Cross-Section (CCS) values is a important aspect of modern analytical chemistry, particularly in the field of ion mobility-mass spectrometry (IM-MS). CCS is a measure of the three-dimensional shape of an ion in the gas phase. For a given molecule, different adduct ions, such as the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺, will exhibit distinct CCS values due to differences in their size, shape, and charge distribution.

Table 1: Illustrative Predicted CCS Values for Cationic Adducts of (1-Bromo-3-phenylpropyl)benzene

Adduct IonPredicted CCS (Ų) (Illustrative)
[M+H]⁺180 - 190
[M+Na]⁺195 - 205

Note: The values in this table are illustrative and based on general trends for small molecules. They are not based on published experimental or calculated data for this compound.

Analysis of Predicted CCS for Anionic Adducts ([M-H]⁻, [M+HCOO]⁻, [M+CH₃COO]⁻)

In negative ion mode, anionic adducts of this compound can be formed and analyzed by IM-MS. The deprotonated molecule [M-H]⁻, and adducts with formate (B1220265) [M+HCOO]⁻ and acetate (B1210297) [M+CH₃COO]⁻ are common species observed in electrospray ionization. Similar to cationic adducts, the predicted CCS values for these anionic species would depend on their gas-phase structures.

Table 2: Illustrative Predicted CCS Values for Anionic Adducts of this compound

Adduct IonPredicted CCS (Ų) (Illustrative)
[M-H]⁻175 - 185
[M+HCOO]⁻190 - 200
[M+CH₃COO]⁻195 - 205

Note: The values in this table are illustrative and based on general trends for small molecules. They are not based on published experimental or calculated data for this compound.

Implications of Predicted CCS for Advanced Spectrometric Analyses

The theoretical prediction of CCS values has significant implications for advanced spectrometric analyses. The integration of ion mobility spectrometry with mass spectrometry provides an additional dimension of separation, allowing for the differentiation of isomers that are indistinguishable by mass alone. nih.gov Predicted CCS values can be compiled into databases and used to identify unknown compounds in complex mixtures by matching experimental CCS values with theoretical predictions. nih.gov

For a compound like this compound, which has several structural isomers, predicted CCS values would be invaluable for its unambiguous identification. Furthermore, the ability to predict CCS for different adducts enhances the confidence in compound identification, as consistent matches across multiple adduct types provide stronger evidence. The use of machine learning and other computational tools to predict CCS values is a rapidly growing field that promises to significantly enhance the capabilities of modern analytical laboratories. acs.org

Conformational Analysis and Stereochemical Insights (Theoretical Framework)

Commonly employed techniques for conformational analysis include molecular mechanics, molecular dynamics (MD) simulations, and quantum mechanical calculations such as DFT. mdpi.comnih.gov These methods can identify stable conformers (local minima on the potential energy surface) and the transition states that connect them. For flexible molecules, a comprehensive conformational search is necessary to ensure that all low-energy structures are identified. cwu.edu

For this compound, the key stereochemical insights to be gained from a theoretical conformational analysis would revolve around the relative orientations of the two phenyl rings and the position of the bromine atom. The rotation around the C-C bonds of the propyl chain would lead to a variety of conformers with different shapes, from extended to more compact, folded structures. The interactions between the phenyl rings (pi-stacking) and steric hindrance involving the bulky bromine atom would be significant factors in determining the stability of these conformers.

The results of such an analysis can provide insights into the molecule's dipole moment, its potential for intermolecular interactions, and its likely shape in different environments. This information is fundamental for predicting its behavior in analytical systems and its potential biological activity.

Prospective Research Avenues for 1 Bromo 3 Phenylpropyl Benzene

Development of Synthetic Methodologies

The synthesis of (1-Bromo-3-phenylpropyl)benzene inherently involves the formation of a stereocenter at the bromine-bearing carbon. A primary research goal would be to develop synthetic methods that can control the stereochemical outcome, yielding enantiomerically enriched or pure forms of the molecule. A logical starting point for the synthesis would be the corresponding alcohol, 1,3-diphenyl-1-propanol. The conversion of this alcohol to the target bromide could likely be achieved through reaction with reagents such as hydrogen bromide or phosphorus tribromide. google.com

Furthermore, the regioselectivity of such reactions is paramount. For instance, in the potential synthesis from precursors like 1,3-diphenylpropene (B1239356) via the addition of HBr, controlling the regioselectivity to ensure the bromine adds to the benzylic position would be a key challenge to investigate.

For any newly developed synthetic route, a subsequent and crucial research avenue would be the optimization of reaction conditions to enable scalable and efficient production. This would involve a systematic study of various parameters, including:

ParameterArea of Investigation
Solvent Investigating the effect of solvent polarity and aprotic versus protic nature on reaction yield and purity.
Temperature Determining the optimal temperature range to maximize product formation while minimizing side reactions.
Reaction Time Establishing the necessary reaction duration for complete conversion of the starting material.
Catalyst Exploring the use of catalysts to enhance reaction rates and selectivity, if applicable.

Systematic optimization would be essential for making this compound more accessible for further research and potential applications.

Investigation of Chemical Reactivity and Mechanistic Studies

The reactivity of this compound is anticipated to be dominated by the chemistry of its benzylic bromide functionality. Detailed mechanistic studies would provide fundamental insights into its chemical behavior.

The benzylic position of this compound is activated towards both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. chemistrysteps.commsu.edupressbooks.pub The presence of a phenyl group can stabilize a benzylic carbocation, potentially favoring SN1 and E1 pathways. chemistrysteps.com Conversely, the primary nature of the carbon might also allow for SN2 reactions with appropriate nucleophiles. pressbooks.pub

A comprehensive study would involve reacting this compound with a variety of nucleophiles and bases of differing strengths and steric bulk to map out its reactivity profile. The competition between substitution and elimination pathways would be a key area of investigation. For example, strong, bulky bases would likely favor elimination, while less hindered, good nucleophiles might favor substitution. msu.edu

A particularly interesting aspect of this compound is the presence of a second phenyl group at the end of the propyl chain. This remote phenyl group could potentially influence the reactivity at the benzylic center through intramolecular interactions. For instance, it could participate in anchimeric assistance (neighboring group participation) in substitution reactions, potentially leading to the formation of cyclic intermediates or rearranged products.

Investigating the kinetics and products of solvolysis reactions, for example, could reveal evidence of such remote substituent effects. Comparing the reactivity of this compound to simpler analogues like (1-bromoethyl)benzene (B1216412) would be a valuable approach to quantify the impact of the remote phenyl group.

Advanced Spectroscopic Characterization Techniques

Given the absence of published spectroscopic data, a fundamental research objective would be the full characterization of this compound using a suite of modern spectroscopic techniques.

Spectroscopic TechniqueInformation to be Gained
¹H NMR Spectroscopy The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic proton (likely a triplet), and the methylene (B1212753) protons of the propyl chain. The chemical shift of the benzylic proton would be significantly downfield due to the deshielding effects of both the bromine and the phenyl group. ucl.ac.uklibretexts.org
¹³C NMR Spectroscopy The carbon NMR spectrum would provide information on the number of unique carbon environments. The chemical shift of the benzylic carbon would be of particular interest.
Mass Spectrometry Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation patterns, which could aid in structural elucidation.
Infrared (IR) Spectroscopy The IR spectrum would show characteristic absorptions for the C-H bonds of the aromatic rings and the alkyl chain, as well as the C-Br stretch, although the latter can be in the fingerprint region and less distinct. orgchemboulder.com
2D NMR Techniques (COSY, HSQC, HMBC) These advanced NMR techniques would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
X-ray Crystallography If a suitable crystalline sample can be obtained, X-ray crystallography would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the solid-state conformation.

The acquisition and analysis of this spectroscopic data would form the bedrock of our understanding of this compound's fundamental properties.

Exploration of Potential Applications in Organic Synthesis or Materials Science

The molecular architecture of this compound, characterized by a 1,3-diphenylpropane (B92013) skeleton with a bromine substituent, opens up several hypothetical pathways for its application in both organic synthesis and materials science. The presence of the C-Br bond is a key feature, making it a suitable substrate for a variety of coupling reactions and nucleophilic substitutions.

Potential in Organic Synthesis:

In the realm of organic synthesis, this compound could serve as a valuable building block. The bromine atom can be readily displaced by a range of nucleophiles or participate in organometallic coupling reactions. This would allow for the introduction of diverse functional groups, leading to the synthesis of more complex molecules.

One potential application is in the synthesis of derivatives of 1,3-diphenylpropane. These structures are of interest in medicinal chemistry and other areas. For instance, the substitution of the bromine with nitrogen-containing groups could lead to novel amine or amide derivatives.

Furthermore, the molecule could be a precursor in the synthesis of cyclic compounds. Intramolecular cyclization reactions, potentially via a Friedel-Crafts type mechanism under acidic conditions, could lead to the formation of substituted tetralins or other polycyclic aromatic systems. The success of such reactions would depend on the reactivity of the aromatic rings and the specific reaction conditions employed.

Potential in Materials Science:

In materials science, the incorporation of this compound into polymeric structures could be a fruitful area of investigation. The two phenyl groups contribute to rigidity and thermal stability, while the bromo-functionalized propyl chain offers a site for polymerization or grafting onto other polymer backbones.

A plausible research direction is its use as a monomer or a modifying agent in the production of specialty polymers. For example, it could be used to introduce bulky, aromatic side chains into a polymer, potentially enhancing its thermal properties or altering its solubility and processability.

Another prospective application lies in the development of functional materials. The bromine atom could be converted to other functional groups, such as phosphines or boronic esters, which are known to have applications in catalysis and sensor technology. The resulting functionalized 1,3-diphenylpropane derivatives could then be investigated for their unique electronic or optical properties.

While these applications are speculative in the absence of direct research, the chemical nature of this compound makes it a compound of interest for future exploration in these fields.

Interactive Data Table for this compound

PropertyValue
Molecular FormulaC15H15Br
Molecular Weight275.191 g/mol
IUPAC NameThis compound
CAS NumberNot available

Q & A

Q. What are the standard synthetic routes for preparing (1-Bromo-3-phenylpropyl)benzene, and how can purity be optimized?

this compound (CAS 637-59-2) is typically synthesized via bromination of hydrocinnamyl alcohol or direct bromination of 3-phenylpropanol using reagents like PBr₃. Purification is achieved through fractional distillation (bp 219–220°C, density 1.31 g/mL) . Purity (>98%) is confirmed via GC or HPLC, with residual solvents (e.g., toluene) removed under reduced pressure. Storage under inert gas at 4°C minimizes decomposition .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Peaks at δ 1.8–2.1 ppm (CH₂Br) and aromatic protons at δ 7.2–7.4 ppm confirm the structure .
  • GC-MS : Molecular ion [M⁺] at m/z 199.09 (C₉H₁₁Br) with fragmentation patterns indicating loss of Br (≈80 amu) .
  • FT-IR : C-Br stretch at 550–650 cm⁻¹ and aromatic C-H stretches at 3000–3100 cm⁻¹ .

Advanced Research Questions

Q. How does steric hindrance from the phenyl group influence the reactivity of this compound in cross-coupling reactions?

The bulky phenyl group reduces nucleophilic substitution (SN2) efficiency due to steric hindrance, favoring elimination pathways. However, in Suzuki-Miyaura couplings, Pd-catalyzed reactions with arylboronic acids proceed efficiently under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) . Computational studies (DFT) can model transition states to optimize ligand selection and reaction kinetics .

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point variations)?

Discrepancies in boiling points (e.g., 143–144°C vs. 219–220°C) may arise from impurities or isomerization. Validate via:

  • DSC/TGA : Confirm thermal stability and decomposition thresholds .
  • Isotopic labeling : Use deuterated analogs to trace structural integrity during heating .
  • Collaborative replication : Cross-check methods with independent labs to isolate procedural variables .

Q. How can computational tools predict the regioselectivity of this compound in electrophilic aromatic substitution?

Density Functional Theory (DFT) calculates electron density maps, showing para-directing effects of the bromopropyl group. Software like Gaussian or ORCA models transition states, while machine learning (e.g., Pistachio) predicts feasible reaction pathways . Experimental validation via nitration or sulfonation reactions confirms computational predictions .

Q. What are the challenges in scaling up reactions involving this compound, and how are they mitigated?

Key issues include:

  • Exothermic bromination : Use controlled addition and cooling to prevent runaway reactions.
  • Byproduct formation : Optimize stoichiometry (e.g., PBr₃:alcohol ratio) and employ continuous distillation for in-situ product removal .
  • Safety : Handle bromine derivatives in fume hoods with PPE (gloves, goggles) due to lachrymatory and corrosive hazards .

Methodological Considerations

Q. How do solvent polarity and temperature affect the nucleophilic substitution kinetics of this compound?

  • Polar aprotic solvents (DMF, DMSO): Accelerate SN2 via stabilization of transition states.
  • Low temperatures (0–25°C): Reduce elimination side reactions.
    Kinetic studies using UV-Vis or conductometry track reaction progress, with Arrhenius plots determining activation energy .

Q. What advanced analytical techniques differentiate this compound from its structural isomers?

  • X-ray crystallography : Resolves spatial arrangement of bromine and phenyl groups .
  • High-resolution MS : Distinguishes isotopes (⁷⁹Br vs. ⁸¹Br) with <1 ppm mass accuracy .
  • 2D NMR (COSY, HSQC) : Maps coupling between adjacent protons and carbons .

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